Sodium 3-carboxybut-3-enoate
Description
Sodium 3-carboxybut-3-enoate is a sodium salt derived from 3-carboxybut-3-enoic acid. Sodium carboxylates like sodium acetate trihydrate (C$2$H$3$NaO$2$·3H$2$O) are widely used in buffering and industrial processes due to their high water solubility and stability .
Properties
CAS No. |
50976-31-3 |
|---|---|
Molecular Formula |
C5H5NaO4 |
Molecular Weight |
152.08 g/mol |
IUPAC Name |
sodium;3-carboxybut-3-enoate |
InChI |
InChI=1S/C5H6O4.Na/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
VZTGWZBCSVQERN-UHFFFAOYSA-M |
SMILES |
C=C(CC(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)O.[Na+] |
Other CAS No. |
50976-31-3 |
Related CAS |
97-65-4 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity with Acids and Bases
The carboxylate group participates in reversible protonation and salt-formation reactions:
-
Acidification : Regenerates the parent acid in acidic media:
-
Reaction with Stronger Bases : Exchanges cations (e.g., with KOH to form potassium salts) .
Alkene Functionalization
The conjugated double bond in the β,γ-position undergoes characteristic alkene reactions:
Hydrogenation
Catalytic hydrogenation yields sodium 3-carboxybutanoate:
Conditions: 60–100°C, 1–5 atm H₂ .
Halogen Addition
Electrophilic bromine or chlorine addition forms dihalogenated derivatives:
Outcome: Anti-addition stereochemistry observed in analogous systems .
Esterification and Anhydride Formation
While the sodium salt itself is unreactive toward esterification, protonation to the free acid enables:
-
Ester Synthesis : Reaction with alcohols under acidic catalysis:
-
Anhydride Formation : Heating with acetic anhydride yields mixed anhydrides .
Oxidation and Reduction
-
Oxidation : Alkene cleavage with KMnO₄/acid forms sodium malonate derivatives.
-
Reduction : Sodium borohydride reduces the double bond selectively, preserving the carboxylate group .
Stability and Degradation
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Ethyl 3-Methylbut-3-enoate (C$7$H${12}$O$_2$): An ester with a branched double bond; exhibits low water solubility but high volatility, making it suitable for flavoring agents .
- Sodium 4-Methoxybenzoate : An aromatic sodium carboxylate with a methoxy substituent, influencing electronic properties and spectral characteristics (e.g., UV-Vis absorption) .

Physicochemical Properties
The table below synthesizes inferred or literature-derived data for key properties:
Spectroscopic and Thermal Behavior
- This compound: Expected IR peaks at ~1600 cm⁻¹ (C=C stretching) and ~1550 cm⁻¹ (asymmetric COO⁻ stretch). Thermal analysis would likely show decomposition near 200°C, consistent with carboxylate salts.
- Ethyl 3-Methylbut-3-enoate: IR peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=C). Lower thermal stability than ionic carboxylates, decomposing below 150°C .
- Sodium 4-Methoxybenzoate : Distinct UV-Vis absorption due to the aromatic ring and methoxy group, with IR peaks for COO⁻ (~1540 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
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